molecular formula C18H12BrN3OS B2790984 5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole CAS No. 1113114-79-6

5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2790984
CAS No.: 1113114-79-6
M. Wt: 398.28
InChI Key: KYTFTJYDSXNJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that incorporates three distinct rings: thiazole, oxadiazole, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the construction of the oxadiazole ring.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole-2-amine.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by reacting the thiazole derivative with benzonitrile oxide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-thiazole-2-amine: Shares the thiazole ring and bromophenyl group but lacks the oxadiazole ring.

    5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Contains both thiazole and oxadiazole rings but with different substituents.

    2-Amino-1,3,4-oxadiazole derivatives: Similar oxadiazole ring structure but different functional groups.

Uniqueness

The uniqueness of 5-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-14-8-6-12(7-9-14)15-11-24-17(20-15)10-16-21-18(22-23-16)13-4-2-1-3-5-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTFTJYDSXNJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.